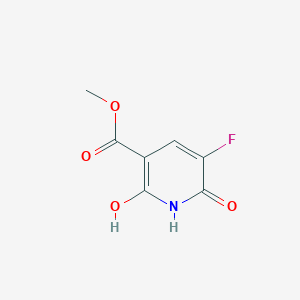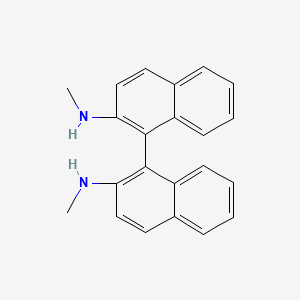![molecular formula C18H14BrN3O B2375796 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide CAS No. 2034395-11-2](/img/structure/B2375796.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a bromobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and materials science.
Applications De Recherche Scientifique
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with enhanced efficacy and selectivity.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been reported to enhance the yields and reduce reaction times in the synthesis of bipyridine compounds . Additionally, continuous flow reactors and automated synthesis platforms are employed to scale up the production while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The bipyridine moiety can participate in redox reactions, forming complexes with transition metals that exhibit different oxidation states.
Coordination Reactions: The bipyridine unit acts as a bidentate ligand, forming stable complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal complexes are used under controlled conditions.
Coordination Reactions: Metal salts such as ruthenium, platinum, and palladium are used to form coordination complexes with the bipyridine moiety.
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation and Reduction Reactions: Metal complexes with different oxidation states.
Coordination Reactions:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating ability and applications in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used as a precursor for viologens and in the construction of coordination polymers.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide is unique due to the presence of both a bipyridine moiety and a bromobenzamide group, allowing it to participate in a wider range of chemical reactions and form diverse metal complexes. Its ability to undergo substitution reactions and form stable coordination complexes makes it a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHXRHYFWSEHLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)
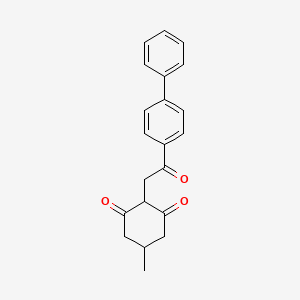
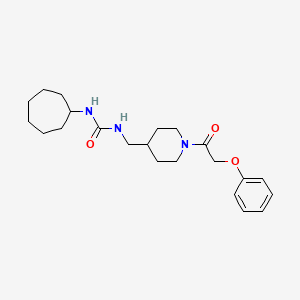
![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)
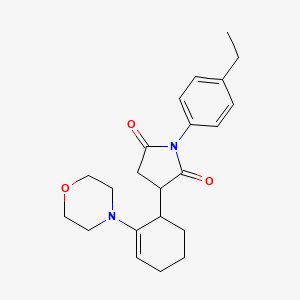
![3-(4-chlorophenyl)-1-(4-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2375719.png)
![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
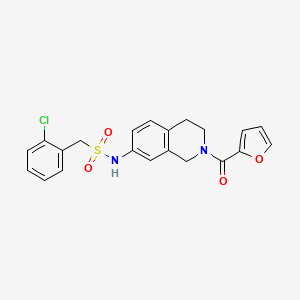
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
